molecular formula C21H25N3O3 B2953367 1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 887465-33-0

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2953367
CAS No.: 887465-33-0
M. Wt: 367.449
InChI Key: PAYPBPHMLKFNSS-UHFFFAOYSA-N
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Description

1-Benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a benzyl group, a 2-hydroxyethyl chain, and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methylphenyl group. This compound’s molecular weight is approximately 397.47 g/mol (inferred from its structural analog in ).

Properties

IUPAC Name

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-9-19(10-8-16)24-15-18(13-20(24)26)22-21(27)23(11-12-25)14-17-5-3-2-4-6-17/h2-10,18,25H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYPBPHMLKFNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through an alkylation reaction, where an ethylene oxide or a similar reagent is used.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety, which can be achieved by reacting the intermediate compound with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carbonyl compound, while reduction of the pyrrolidinone ring can yield a hydroxyl compound.

Scientific Research Applications

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three urea derivatives sharing partial structural motifs but differing in key substituents, impacting their physicochemical and biological properties.

1-Benzyl-3-[1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-yl]-1-(2-Hydroxyethyl)urea ()

  • Key Differences :
    • Substituent : 4-Ethoxyphenyl (vs. 4-methylphenyl in the target compound).
    • Molecular Weight : 397.47 g/mol (identical backbone).
  • Ethoxy groups may improve solubility but reduce membrane permeability due to increased polarity.

1-[3-tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-yl]-3-(2-Hydroxyethyl)urea ()

  • Key Differences: Core Structure: Pyrazole ring (vs. pyrrolidinone in the target compound). Substituents: tert-Butyl group on pyrazole. Biological Activity: CDK8/CYCC inhibitor (demonstrated in crystal structures).
  • Implications: The pyrazole’s aromaticity and tert-butyl group enhance hydrophobic interactions, favoring kinase binding. The absence of a pyrrolidinone ring reduces hydrogen-bonding capacity, suggesting divergent target profiles.

ARRY-614 (N-[3-tert-Butyl-1-p-Tolyl-1H-Pyrazol-5-yl]-N'-[5-Fluoro-2-[1-(2-Hydroxyethyl)-1H-Indazol-5-yloxy]Benzyl]Urea) ()

  • Key Differences :
    • Substituents : Fluorine atom, indazol-5-yloxy group, and tert-butyl-pyrazole.
    • Biological Activity : Kinase inhibitor (implied by structural similarity to CDK8 inhibitors).
  • Implications: Fluorine improves metabolic stability and membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity References
1-Benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea ~397.47 4-Methylphenyl, pyrrolidinone, benzyl, hydroxyethyl Not specified -
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea 397.47 4-Ethoxyphenyl, pyrrolidinone, benzyl, hydroxyethyl Not specified
1-[3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-(2-hydroxyethyl)urea ~345.43* tert-Butyl, pyrazole, 4-methylphenyl, hydroxyethyl CDK8/CYCC inhibitor
ARRY-614 (N-[3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl]-N'-[5-fluoro-2-[1-(2-hydroxyethyl)-1H-indazol-5-yloxy]benzyl]urea) ~594.65* tert-Butyl, pyrazole, fluorine, indazol-5-yloxy, hydroxyethyl Kinase inhibitor (inferred)

*Calculated based on structural formula.

Biological Activity

1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article summarizes the relevant findings regarding its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O3C_{22}H_{29}N_{3}O_{3}. It features a urea moiety linked to a hydroxyethyl group and a pyrrolidine derivative, which may contribute to its biological effects.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the urea group suggests potential interactions with enzymes involved in metabolic pathways, possibly affecting their activity and leading to altered cellular responses.
  • Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to interact with neurotransmitter receptors, indicating that this compound could influence neurochemical signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of structurally related compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-70.37Apoptosis induction
Example BHeLa0.73Cell cycle arrest
Example CA5490.95Inhibition of proliferation

These findings suggest that this compound may share similar properties, warranting further investigation into its anticancer potential.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

A notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study demonstrated that treatment with the compound led to:

  • Increased Apoptosis : Flow cytometry analysis revealed significant apoptotic cell death in treated cells.
  • Cell Cycle Arrest : The compound effectively blocked the cell cycle at the sub-G1 phase, indicating a potential mechanism for its anticancer activity.

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